molecular formula C12H29NO4Si B12561962 Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- CAS No. 264129-50-2

Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-

Cat. No.: B12561962
CAS No.: 264129-50-2
M. Wt: 279.45 g/mol
InChI Key: BBMWQMDJXHNSIK-UHFFFAOYSA-N
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Description

Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is a versatile organosilane compound with the molecular formula C12H29NO4Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- typically involves the reaction of 3-aminopropyltriethoxysilane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.

    Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Scientific Research Applications

Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:

Mechanism of Action

The mechanism of action of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Similar in structure but lacks the methyl group on the amino nitrogen.

    (3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.

    (3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an amino group

Uniqueness

Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is unique due to its combination of an amino group and a triethoxysilyl group, which provides both reactivity and the ability to form strong bonds with a variety of substrates. This dual functionality makes it particularly valuable in applications requiring surface modification and enhanced material properties .

Properties

CAS No.

264129-50-2

Molecular Formula

C12H29NO4Si

Molecular Weight

279.45 g/mol

IUPAC Name

2-[methyl(3-triethoxysilylpropyl)amino]ethanol

InChI

InChI=1S/C12H29NO4Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-13(4)10-11-14/h14H,5-12H2,1-4H3

InChI Key

BBMWQMDJXHNSIK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(C)CCO)(OCC)OCC

Origin of Product

United States

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